molecular formula C24H17Cl2NO3S B15035341 (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B15035341
M. Wt: 470.4 g/mol
InChI Key: QIDWQLGZCSEXNT-XKZIYDEJSA-N
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Description

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-(4-chlorophenyl)methoxybenzaldehyde with 3-(4-chlorophenyl)methylthiazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

Uniqueness

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other thiazolidinedione derivatives.

Properties

Molecular Formula

C24H17Cl2NO3S

Molecular Weight

470.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17Cl2NO3S/c25-19-7-1-17(2-8-19)14-27-23(28)22(31-24(27)29)13-16-5-11-21(12-6-16)30-15-18-3-9-20(26)10-4-18/h1-13H,14-15H2/b22-13-

InChI Key

QIDWQLGZCSEXNT-XKZIYDEJSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/SC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)SC2=O)Cl

Origin of Product

United States

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